diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride
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Overview
Description
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride is a chemical compound with the molecular formula C21H28ClNO3. It is known for its unique structure, which includes a methoxyphenyl group and a phenylacetyl group. This compound is used primarily in research and experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(4-methoxyphenyl)-2-phenylacetyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate
- Diethyl 2-(4-methoxyphenyl)malonate
Uniqueness
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride is unique due to its specific structure, which includes both a methoxyphenyl group and a phenylacetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
3668-48-2 |
---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)15-16-25-21(23)20(17-9-7-6-8-10-17)18-11-13-19(24-3)14-12-18;/h6-14,20H,4-5,15-16H2,1-3H3;1H |
InChI Key |
NUEUKPYWIVZVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
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